2,4-Dichloro-5-(difluoromethyl)thiazole
Overview
Description
2,4-Dichloro-5-(difluoromethyl)thiazole is a chemical compound with the molecular formula C4HCl2F2NS . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-(difluoromethyl)thiazole consists of a thiazole ring substituted with two chlorine atoms and a difluoromethyl group . The InChI code for this compound is 1S/C4HCl2F2NS/c5-2-1 (3 (7)8)10-4 (6)9-2/h3H .Physical And Chemical Properties Analysis
2,4-Dichloro-5-(difluoromethyl)thiazole has a molecular weight of 204.03 g/mol . It is a liquid at room temperature . The compound has a topological polar surface area of 41.1 Ų and a complexity of 126 .Scientific Research Applications
Multitargeted Bioactive Molecules
Thiazoles, including 2,4-disubstituted thiazoles, are important heterocyclics exhibiting a wide range of biological activities . They have been used as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant agents . The substituents on the thiazole ring greatly affect the biological outcomes .
Anti-Inflammatory Activity
A series of 2,4-dichloro-5-fluorophenyl-containing thiazolotriazoles were synthesized and assayed for their anti-inflammatory activity . This suggests that 2,4-Dichloro-5-(difluoromethyl)thiazole could potentially be used in the development of anti-inflammatory drugs.
Difluoromethylation Processes
The compound can be used in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Drug-Target Protein Interaction
The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .
Antitumor and Cytotoxic Activity
Thiazole derivatives, including 2,4-disubstituted thiazoles, have been reported to have antitumor and cytotoxic activity . They have shown potent effects on various human tumor cell lines .
Antibacterial and Antifungal Activity
Thiazole derivatives have been reported with antibacterial and antifungal activities . This suggests that 2,4-Dichloro-5-(difluoromethyl)thiazole could potentially be used in the development of antibacterial and antifungal drugs.
Antiviral Activity
Thiazole derivatives have been reported with antiviral activities . This suggests that 2,4-Dichloro-5-(difluoromethyl)thiazole could potentially be used in the development of antiviral drugs.
Antioxidant Activity
Thiazole derivatives have been reported with antioxidant activities . This suggests that 2,4-Dichloro-5-(difluoromethyl)thiazole could potentially be used in the development of antioxidant drugs.
Safety and Hazards
The safety information for 2,4-Dichloro-5-(difluoromethyl)thiazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on their structure and the nature of the substituents . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
properties
IUPAC Name |
2,4-dichloro-5-(difluoromethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2F2NS/c5-2-1(3(7)8)10-4(6)9-2/h3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNCFMVAGOFKJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Cl)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2F2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546391 | |
Record name | 2,4-Dichloro-5-(difluoromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(difluoromethyl)thiazole | |
CAS RN |
105315-43-3 | |
Record name | 2,4-Dichloro-5-(difluoromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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